LSZ-102
描述
LSZ-102 是一种高效的口服生物利用度选择性雌激素受体降解剂。它主要用于治疗雌激素受体阳性乳腺癌。 该化合物通过与雌激素受体结合并促进其降解而发挥作用,从而抑制雌激素信号通路,而雌激素信号通路对于某些乳腺癌细胞的生长和增殖至关重要 .
科学研究应用
LSZ-102 在化学、生物学、医学和工业领域具有多种科学研究应用:
化学: 用作模型化合物来研究选择性雌激素受体降解剂的构效关系。
生物学: 研究其对雌激素受体信号通路的影响及其调节基因表达的潜力。
医学: 主要研究其治疗雌激素受体阳性乳腺癌的治疗潜力。在临床前和临床研究中,它已显示出在减缓肿瘤生长和改善患者预后方面的希望。
作用机制
LSZ-102 通过与雌激素受体结合并促进其降解来发挥作用。该过程涉及:
与雌激素受体结合: this compound 结合雌激素受体的配体结合域,阻止雌激素激活受体。
促进降解: this compound 的结合导致募集细胞机制,该机制通过蛋白酶体途径靶向受体进行降解。
抑制雌激素信号传导: 通过降解雌激素受体,this compound 有效地抑制了雌激素信号通路,而雌激素信号通路对于雌激素受体阳性乳腺癌细胞的生长和增殖至关重要
生化分析
Biochemical Properties
LSZ-102 plays a crucial role in biochemical reactions by interacting with estrogen receptors (ERs). It binds to the ERs and induces their degradation, preventing ER activation and ER-mediated signaling . This interaction inhibits the growth and survival of ER-expressing cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as ribociclib and alpelisib, enhancing its therapeutic efficacy in combination treatments .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In estrogen receptor-positive breast cancer cells, this compound binds to the ERs and induces their degradation, leading to the inhibition of ER-mediated signaling pathways . This results in the suppression of cell proliferation and the induction of apoptosis in cancer cells . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, contributing to its antineoplastic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors and inducing their degradation . This prevents the activation of ERs and the subsequent ER-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells . This compound also interacts with other biomolecules, such as ribociclib and alpelisib, to enhance its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in degrading estrogen receptors and inhibiting cancer cell growth . Long-term studies have demonstrated that this compound maintains its efficacy in inhibiting ER-mediated signaling pathways and suppressing tumor growth . Additionally, the compound has shown a manageable safety profile with minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that this compound exhibits dose-dependent antineoplastic activity, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors . The compound undergoes metabolism in the liver and intestines, where it is subjected to sulphation and glucuronidation . These metabolic processes contribute to the compound’s pharmacokinetic properties and its overall efficacy in inhibiting estrogen receptor-mediated signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound exhibits directional target tissue distribution, including accumulation in the brain and other target tissues . This targeted distribution enhances the compound’s therapeutic efficacy and minimizes off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with estrogen receptors and induces their degradation . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to its site of action .
准备方法
合成路线和反应条件
LSZ-102 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以增强其活性和选择性。合成路线通常包括:
核心结构的形成: 这涉及苯并噻吩核的构建,它是 this compound 的关键组成部分。
官能团修饰: 引入各种官能团以改善化合物对雌激素受体的结合亲和力和选择性。
最终组装: 最后一步涉及将修饰后的核心结构与其他化学实体偶联以生产 this compound。
工业生产方法
This compound 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这包括:
间歇操作: 利用间歇反应器进行多步合成。
纯化: 采用结晶、色谱和重结晶等技术纯化最终产物。
化学反应分析
反应类型
LSZ-102 会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 取代反应用于引入或替换官能团,增强化合物的活性和选择性。
常用试剂和条件
氧化试剂: 过氧化氢或高锰酸钾等常见的氧化剂。
还原试剂: 硼氢化钠或氢化铝锂等还原剂。
取代试剂: 根据所需取代,各种卤化剂或亲核试剂。
主要生成物
这些反应生成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,可以对其生物活性和潜在的治疗应用进行进一步研究 .
相似化合物的比较
LSZ-102 与其他选择性雌激素受体降解剂进行了比较,例如:
氟维司群: 一种可注射的选择性雌激素受体降解剂,其作用机制相似,但受其肌内给药的限制。
依拉西坦: 另一种口服选择性雌激素受体降解剂,在治疗雌激素受体阳性乳腺癌方面具有临床疗效。
GDC-0810: 一种正在研究中的口服选择性雌激素受体降解剂,具有令人鼓舞的临床前和临床数据。
This compound 的独特之处
This compound 的独特之处在于其高效力、口服生物利用度和选择性降解雌激素受体。 它通过提供更方便的口服给药途径,相对于氟维司群等可注射降解剂具有潜在的优势 .
属性
IUPAC Name |
(E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O4S/c1-25(27,28)20-12-15(26)5-9-18(20)24-23(19-10-6-16(29)13-21(19)33-24)32-17-7-2-14(3-8-17)4-11-22(30)31/h2-13,29H,1H3,(H,30,31)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXNPGGVGZXKKI-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)C=CC(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)F)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)/C=C/C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135600-76-7 | |
Record name | LSZ-102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2135600767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LSZ-102 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LSZ-102 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y175XGX4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。